IPN60090

Description

Properties

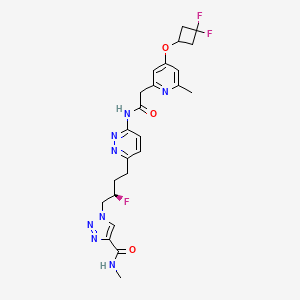

IUPAC Name |

1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F3N8O3/c1-14-7-18(38-19-10-24(26,27)11-19)8-17(29-14)9-22(36)30-21-6-5-16(31-33-21)4-3-15(25)12-35-13-20(32-34-35)23(37)28-2/h5-8,13,15,19H,3-4,9-12H2,1-2H3,(H,28,37)(H,30,33,36)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHZIZWHNLQFAS-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CCC(CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CC[C@H](CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27F3N8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Target and Mechanism of Action of IPN60090: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

IPN60090, also known as IACS-6274, is a potent and selective small-molecule inhibitor of the metabolic enzyme glutaminase 1 (GLS1).[1][2][3][4][5] This document provides a comprehensive technical guide on the core target of this compound, its mechanism of action, and the experimental methodologies used in its characterization.

Core Target: Glutaminase 1 (GLS1)

The primary molecular target of this compound is the kidney-type glutaminase (GLS1), a critical enzyme in cancer cell metabolism.[1][2] GLS1 catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis.[2][6] This process provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, biosynthesis of macromolecules, and maintenance of redox homeostasis through glutathione production.[2] Notably, this compound is highly selective for GLS1 and shows no significant activity against the liver-type glutaminase isoform, GLS2.[3]

The rationale for targeting GLS1 in oncology is based on the concept of "glutamine addiction," where certain cancer cells become highly dependent on glutamine for their proliferation and survival.[6] By inhibiting GLS1, this compound effectively hampers the proliferation of these glutamine-reliant tumor cells.[2][4][5] Preclinical studies have demonstrated its activity against subsets of lung and ovarian cancer models.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available preclinical and clinical research.

| Parameter | Value | Assay/Method |

| GLS1 IC50 | 31 nM | Dual-coupled enzyme assay with purified recombinant human GLS1 (GAC isoform)[3] |

| GLS2 IC50 | >50,000 nM | Dual-coupled enzyme assay[3] |

| A549 Cell Proliferation IC50 | 26 nM | Cell proliferation assay[3] |

| Pharmacokinetic Parameter | Value | Species/Model | Dose & Route |

| Clearance (CL) | 4.1 mL/min/kg | In vivo[3] | 3 mg/kg (i.v.)[3] |

| Half-life (t1/2) | 1 hour | In vivo[3] | 3 mg/kg (i.v.)[3] |

| Maximum Concentration (Cmax) | 19 µM | In vivo[3] | 10 mg/kg (p.o.)[3] |

| Oral Bioavailability (F%) | 89% | In vivo[3] | 10 mg/kg (p.o.)[3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the glutaminolysis pathway targeted by this compound and a typical experimental workflow for its characterization.

Figure 1. Signaling pathway of GLS1 inhibition by this compound.

Figure 2. Experimental workflow for the development of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

GLS1 Inhibition Assay (Dual-Coupled Enzyme Assay)

This assay indirectly measures the conversion of glutamine to glutamate by GLS1.

-

Reagents and Materials:

-

Purified recombinant human GLS1 (GAC isoform)

-

L-glutamine (substrate)

-

Glutamate dehydrogenase (GDH)

-

NAD+

-

Assay buffer (e.g., Tris-HCl, pH 8.5)

-

This compound (or other test compounds)

-

96- or 384-well microplates

-

Plate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

A reaction mixture is prepared containing assay buffer, NAD+, GDH, and GLS1 enzyme.

-

The test compound (this compound) is added to the wells at various concentrations.

-

The reaction is initiated by the addition of L-glutamine.

-

The plate is incubated at a controlled temperature (e.g., 37°C).

-

The activity of GDH, which converts glutamate to α-ketoglutarate and reduces NAD+ to NADH, is monitored by measuring the increase in absorbance at 340 nm over time.

-

The rate of NADH production is proportional to the GLS1 activity.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

A549 Cell Proliferation Assay

This assay determines the effect of this compound on the growth of the A549 human lung carcinoma cell line.

-

Reagents and Materials:

-

A549 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Plate reader (luminescence, fluorescence, or absorbance, depending on the reagent)

-

-

Procedure:

-

A549 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing serial dilutions of this compound.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

The cell viability reagent is added to each well according to the manufacturer's instructions.

-

After a short incubation with the reagent, the signal (luminescence, fluorescence, or absorbance) is measured using a plate reader.

-

The signal is proportional to the number of viable cells.

-

IC50 values are determined by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.

-

Animal Models:

-

Typically, rodents (e.g., mice or rats) are used.

-

-

Procedure for Intravenous (i.v.) Administration:

-

A single dose of this compound is administered intravenously.

-

Blood samples are collected at various time points post-dose.

-

Plasma is separated from the blood samples.

-

The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters, including clearance (CL) and half-life (t1/2), are calculated from the plasma concentration-time profile.

-

-

Procedure for Oral (p.o.) Administration:

-

A single dose of this compound is administered orally via gavage.

-

Blood sampling and plasma concentration analysis are performed as described for i.v. administration.

-

Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are determined.

-

Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

-

Clinical Development and Biomarkers

This compound is currently in Phase I clinical trials for patients with advanced solid tumors.[1][7] The clinical development is biomarker-driven, focusing on patient populations that are most likely to respond to GLS1 inhibition.[7] These include patients with tumors harboring mutations in KEAP1 and NFE2L2, which are involved in the response to oxidative stress, and tumors with low expression of asparagine synthetase (ASNS).[1] Initial data from the clinical trials indicate that this compound is effectively inhibiting GLS1 activity in patients.[1] Future clinical investigations plan to explore this compound in combination with other cancer therapies, such as checkpoint inhibitors and chemotherapy.[1]

References

- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of IPN60090: A Novel Glutaminase-1 Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

IPN60090, also known as IACS-6274, is a potent, selective, and orally active small-molecule inhibitor of glutaminase-1 (GLS-1), a critical enzyme in cancer cell metabolism.[1][2] Discovered and developed by researchers at The University of Texas MD Anderson Cancer Center's Therapeutics Discovery division in collaboration with Ipsen Biopharmaceuticals, this compound has emerged as a promising therapeutic agent for solid tumors, particularly those with a dependency on glutamine metabolism.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of this compound.

Discovery and Rationale for Targeting GLS-1

The dysregulation of cellular metabolism is a well-established hallmark of cancer.[1] Many tumor cells exhibit a heightened dependence on the amino acid glutamine, which serves as a key source of carbon and nitrogen for the synthesis of essential biomolecules and for maintaining redox balance.[3] Glutaminase-1 (GLS-1) is the mitochondrial enzyme that catalyzes the initial and rate-limiting step in glutamine catabolism, the conversion of glutamine to glutamate.[3][4] This process fuels the tricarboxylic acid (TCA) cycle and supports the production of glutathione, a critical antioxidant.[3]

Recognizing the therapeutic potential of targeting this metabolic vulnerability, a drug discovery program was initiated to identify potent and selective GLS-1 inhibitors with favorable physicochemical and pharmacokinetic properties suitable for clinical development.[3][5][6][7][8] This effort led to the discovery of this compound, a compound designed for high oral exposure and sustained target engagement in vivo.[3][5][6][7][8]

Mechanism of Action and Signaling Pathway

This compound functions by selectively inhibiting the enzymatic activity of GLS-1.[2] By blocking the conversion of glutamine to glutamate, this compound disrupts downstream metabolic pathways that are crucial for cancer cell proliferation and survival.

Preclinical Development and Key Experimental Data

This compound has undergone extensive preclinical evaluation to characterize its potency, selectivity, pharmacokinetic properties, and anti-tumor efficacy.

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of the GAC isoform of human GLS-1, with a half-maximal inhibitory concentration (IC50) of 31 nM in a dual-coupled enzyme assay.[2] Importantly, it demonstrates high selectivity for GLS-1 over the liver-type isoform, GLS-2, with an IC50 greater than 50,000 nM against GLS-2.[2] The compound also effectively inhibits the proliferation of cancer cell lines dependent on glutamine metabolism, such as A549 non-small cell lung cancer cells, with an IC50 of 26 nM.[2]

| Parameter | Value | Assay |

| GLS-1 IC50 | 31 nM | Dual-coupled enzyme assay |

| GLS-2 IC50 | >50,000 nM | Dual-coupled enzyme assay |

| A549 Cell Proliferation IC50 | 26 nM | Cell-based proliferation assay |

Pharmacokinetic Properties

Preclinical studies in various animal models have demonstrated that this compound possesses excellent pharmacokinetic properties, including high oral bioavailability.[3][5][6][7]

| Parameter | Value | Species & Dosing |

| Clearance (CL) | 4.1 mL/min/kg | Rat, 3 mg/kg i.v. |

| Half-life (t1/2) | 1 hour | Rat, 3 mg/kg i.v. |

| Maximum Concentration (Cmax) | 19 µM | Rat, 10 mg/kg p.o. |

| Oral Bioavailability (F%) | 89% | Rat, 10 mg/kg p.o. |

In Vivo Efficacy and Target Engagement

In vivo studies using xenograft models of human cancers have confirmed the anti-tumor activity of this compound. In an H460 non-small cell lung cancer xenograft model, oral administration of this compound demonstrated significant target engagement, as evidenced by changes in glutamate and glutamine levels in the tumors.[3] As a monotherapy, this compound resulted in a 28% tumor growth inhibition.[3] Furthermore, combination studies have shown synergistic effects, with the combination of this compound and the mTOR inhibitor TAK228 leading to an 85% tumor growth inhibition.[2]

Clinical Development

Based on its promising preclinical profile, this compound (as IACS-6274) advanced into a Phase I first-in-human clinical trial (NCT03894540) for patients with advanced solid tumors.[1][9]

Phase I Trial Design and Patient Population

The Phase I study was a dose-escalation and dose-expansion trial designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound.[1][9] The trial employed a biomarker-driven approach, enrolling patients with specific molecular alterations, such as KEAP1/NFE2L2 mutations or low asparagine synthetase (ASNS) levels, which are hypothesized to confer sensitivity to GLS-1 inhibition.[1][9]

Early Clinical Findings

Interim results from the Phase I trial have been encouraging.[10][11] this compound was generally well-tolerated at biologically active doses, with good human pharmacokinetic properties and significant pharmacodynamic evidence of target modulation.[9][12] A robust relationship between drug concentration and target inhibition was established.[9]

| Clinical Outcome | Result |

| Recommended Phase 2 Dose | 180mg BID |

| Best RECISTv1.1 Response | Stable Disease (SD) in 17 of 20 evaluable patients |

| Disease Control Rate at 12 weeks | 60% |

| Durable Stable Disease (≥6 months) | Observed in patients with ASNS-loss ovarian cancer, PD-1/L1-exposed melanoma, and NF1 mutant leiomyosarcoma |

Pharmacodynamic studies in peripheral blood mononuclear cells (PBMCs) from patients demonstrated a significant and dose-dependent inhibition of glutamine metabolism, confirming target engagement in humans.[9]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these findings. While specific proprietary details may not be publicly available, the following outlines the general methodologies employed in the key experiments.

GLS-1 and GLS-2 Inhibition Assay (Dual-Coupled Enzyme Assay)

-

Enzyme Source: Purified recombinant human GLS-1 (GAC isoform) and GLS-2.

-

Assay Principle: A coupled enzymatic reaction where the product of the glutaminase reaction, glutamate, is converted by glutamate dehydrogenase to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH. The rate of NADH production is monitored spectrophotometrically at 340 nm.

-

Procedure:

-

Varying concentrations of this compound are pre-incubated with the GLS enzyme in an appropriate buffer.

-

The reaction is initiated by the addition of the substrate, glutamine.

-

The reaction mixture also contains glutamate dehydrogenase and NAD+.

-

The rate of increase in absorbance at 340 nm is measured over time.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay (e.g., A549 cells)

-

Cell Line: A549 non-small cell lung cancer cells.

-

Assay Principle: Measurement of cell viability or proliferation after a defined period of exposure to the test compound. Common methods include MTS or CellTiter-Glo assays.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Cells are incubated for a specified period (e.g., 72 hours).

-

A viability reagent (e.g., MTS) is added to each well, and the plate is incubated to allow for color development.

-

The absorbance is read on a plate reader.

-

IC50 values are determined from the resulting dose-response curves.

-

In Vivo Xenograft Studies (e.g., H460 model)

-

Animal Model: Immunocompromised mice (e.g., NSG mice) are subcutaneously implanted with a suspension of H460 human non-small cell lung cancer cells.

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is typically administered orally at one or more dose levels, once or twice daily.

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Pharmacodynamic Assessment: At the end of the study, or at specific time points, tumors and plasma can be collected for the measurement of glutamine and glutamate levels to assess target engagement.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group.

Future Directions

The promising early clinical data for this compound support its continued development. Future efforts will likely focus on:

-

Investigating this compound in combination with other anti-cancer agents, such as checkpoint inhibitors, chemotherapy, and other targeted therapies, to enhance its anti-tumor activity.[1]

-

Further refining the patient selection biomarkers to identify individuals most likely to benefit from GLS-1 inhibition.

-

Conducting larger, randomized clinical trials to definitively establish the efficacy and safety of this compound in specific cancer types.

References

- 1. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]

- 11. nursingcenter.com [nursingcenter.com]

- 12. researchgate.net [researchgate.net]

IPN60090 physicochemical properties for research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties and biological activities of IPN60090, a potent and selective inhibitor of Glutaminase-1 (GLS-1). The information is intended to support research and drug development efforts targeting glutamine metabolism in oncology and other therapeutic areas.

Physicochemical Properties

This compound, also known as IACS-6274, is a small molecule inhibitor with favorable physicochemical properties that contribute to its excellent pharmacokinetic profile.[1][2] Key identifying information and properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide | [3][4] |

| Molecular Formula | C₂₄H₂₇F₃N₈O₃ | [5] |

| Molecular Weight | 532.5 g/mol | [5] |

| CAS Number | 1853164-83-6 | [1] |

| Appearance | Solid | [6] |

| Solubility | Soluble in DMSO and Methanol.[5] Formulations for in vivo use have been prepared in 10% DMSO + 90% Corn Oil.[3] |

Biological Activity

This compound is a highly potent and selective inhibitor of the kidney-type glutaminase (GLS-1), an enzyme crucial for the conversion of glutamine to glutamate.[1][2] This activity disrupts the metabolic pathways that many cancer cells rely on for proliferation and survival.[7][8]

| Parameter | Value | Species | Assay Type | Reference |

| GLS-1 IC₅₀ | 31 nM | Human | Dual-coupled enzyme assay | [1][2] |

| GLS-2 IC₅₀ | >50,000 nM | Human | Dual-coupled enzyme assay | [1] |

| A549 Cell Proliferation IC₅₀ | 26 nM | Human | Cell viability assay | [1] |

Pharmacokinetic Properties

Preclinical studies in mice have demonstrated that this compound possesses excellent pharmacokinetic properties, including high oral bioavailability.[1][3]

| Parameter | Value (10 mg/kg, p.o.) | Value (3 mg/kg, i.v.) | Species | Reference |

| Cₘₐₓ (Maximum Concentration) | 19 µM | - | Mouse | [1] |

| t₁/₂ (Half-life) | - | 1 hour | Mouse | [1] |

| CL (Clearance) | - | 4.1 mL/min/kg | Mouse | [1] |

| F% (Oral Bioavailability) | 89% | - | Mouse | [1] |

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting GLS-1, a critical enzyme in the glutamine metabolism pathway. This pathway is often upregulated in cancer cells to support their high proliferation rate. By blocking the conversion of glutamine to glutamate, this compound deprives cancer cells of a key source of carbon and nitrogen required for the synthesis of biomass and for replenishing the tricarboxylic acid (TCA) cycle.[9][10][11][12][13] The activity of GLS-1 is influenced by oncogenic signaling pathways, including c-Myc and mTORC1.[9]

Caption: this compound inhibits GLS-1, blocking glutamine to glutamate conversion.

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of this compound.

GLS-1 Inhibition Assay (Dual-Coupled Enzyme Assay)

This assay indirectly measures the enzymatic activity of purified recombinant human GLS-1 (GAC isoform) by quantifying the production of glutamate.[2]

Methodology:

-

A 4x stock of glutaminase and potassium phosphate dibasic trihydrate is pre-incubated at room temperature.

-

The enzyme solution is added to a microplate containing various concentrations of this compound and incubated.

-

A coupled reaction mixture containing glutamate oxidase, horseradish peroxidase, and a colorimetric substrate is added to the wells.

-

The conversion of glutamine to glutamate by GLS-1 initiates a cascade that results in a detectable color change, which is measured spectrophotometrically.

-

IC₅₀ values are calculated from the dose-response curves.

A549 Cell Proliferation Assay

This assay determines the effect of this compound on the viability and proliferation of the A549 human lung adenocarcinoma cell line.[14][15][16][17][18]

Methodology:

-

A549 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to purple formazan crystals.

-

The formazan is solubilized, and the absorbance is measured at a specific wavelength.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

In Vivo Pharmacokinetic (PK) Study in Mice

This protocol is designed to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a murine model.[3]

Methodology:

-

A cohort of mice is administered this compound either intravenously (i.v.) or orally (p.o.) at a specified dose.

-

Blood samples are collected at various time points post-administration.

-

Plasma is separated from the blood samples and the concentration of this compound is quantified using a validated bioanalytical method, such as LC-MS/MS.

-

Pharmacokinetic parameters including clearance (CL), half-life (t₁/₂), maximum concentration (Cₘₐₓ), and oral bioavailability (F%) are calculated from the plasma concentration-time data.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel GLS-1 inhibitor like this compound.

Caption: Preclinical evaluation workflow for a GLS-1 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy this compound ( IACS6274) from Supplier InvivoChem [invivochem.com]

- 4. 1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide | C24H27F3N8O3 | CID 118627280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glutamine metabolism via glutaminase 1 in autosomal-dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC-α/ERK1/2 pathway: An in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

IPN60090: A Technical Guide to a Potent and Selective Chemical Probe for Glutaminolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminolysis, the metabolic pathway that converts glutamine into glutamate and other key metabolites, is a critical process for the survival and proliferation of many cancer cells. A key enzyme in this pathway is Glutaminase 1 (GLS1), which catalyzes the first committed step. Inhibition of GLS1 has emerged as a promising therapeutic strategy in oncology. IPN60090 is a potent, selective, and orally bioavailable small molecule inhibitor of GLS1, making it an invaluable chemical probe for studying the role of glutaminolysis in both in vitro and in vivo models of cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound is a highly selective inhibitor of the kidney-type glutaminase (GLS1), with no significant activity against the liver-type isoform (GLS2).[1] By inhibiting GLS1, this compound blocks the conversion of glutamine to glutamate.[2] This disruption of glutaminolysis has several downstream effects detrimental to cancer cells, including the depletion of tricarboxylic acid (TCA) cycle intermediates, reduced production of glutathione (a key antioxidant), and ultimately, the inhibition of cell proliferation.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Human GLS1 (GAC isoform) | Dual-coupled enzyme assay | 31 | [1] |

| Human GLS2 | Dual-coupled enzyme assay | >50,000 | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC50 (nM) | Reference |

| A549 (Non-small cell lung cancer) | Proliferation Assay | 26 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on published information and generalized best practices.

GLS1 Inhibition Assay (Dual-Coupled Enzyme Assay)

This assay indirectly measures GLS1 activity by coupling the production of glutamate to a detectable enzymatic reaction.

Materials:

-

Recombinant human GLS1 (GAC isoform)

-

L-glutamine

-

Glutamate dehydrogenase (GDH)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA, 0.1 mg/mL BSA)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black microplate

-

Microplate reader capable of measuring fluorescence (Ex/Em = 340/460 nm)

Protocol:

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).

-

Add recombinant GLS1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

To initiate the reaction, add a substrate mix containing L-glutamine, NAD+, and glutamate dehydrogenase.

-

Immediately measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm in a kinetic mode for a set period (e.g., 60 minutes) at 37°C. The rate of increase in fluorescence is proportional to the rate of NADH production, which is directly linked to GLS1 activity.

-

Calculate the initial reaction rates and plot them against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

A549 Cell Proliferation Assay (Resazurin-Based)

This assay assesses the effect of this compound on the proliferation of A549 non-small cell lung cancer cells.

Materials:

-

A549 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

96-well clear-bottom black plates

-

Microplate reader capable of measuring fluorescence (Ex/Em = ~560/590 nm)

Protocol:

-

Seed A549 cells in a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

-

Prepare a serial dilution of this compound in complete growth medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO2.

-

Add resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.[4]

-

Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.[4]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

In Vivo Target Engagement Study

This protocol describes a general workflow for assessing the in vivo target engagement of this compound in a tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

H460 non-small cell lung cancer cells

-

This compound formulated for oral administration

-

Vehicle control

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Reagents for metabolite extraction (e.g., methanol, water, chloroform)

Protocol:

-

Implant H460 cells subcutaneously into the flanks of immunocompromised mice.

-

Allow tumors to grow to a specified size (e.g., 150-200 mm³).

-

Randomize mice into treatment groups (vehicle and different doses of this compound).

-

Administer this compound or vehicle orally at the specified doses and schedule.

-

At a predetermined time point after the final dose, euthanize the mice and excise the tumors.

-

Immediately flash-freeze the tumor tissue in liquid nitrogen to quench metabolic activity.

-

Extract metabolites from the tumor tissue using a suitable method (e.g., methanol/water/chloroform extraction).

-

Analyze the levels of glutamine and glutamate in the tumor extracts using a validated LC-MS/MS method.[5][6]

-

Calculate the glutamate-to-glutamine ratio for each tumor. A decrease in this ratio in the this compound-treated groups compared to the vehicle group indicates target engagement.

Visualizations

The following diagrams illustrate key concepts related to this compound and its evaluation.

Caption: The Glutaminolysis Pathway and the Mechanism of Action of this compound.

Caption: Experimental Workflow for the Evaluation of this compound.

Caption: Logical Relationship of this compound's Therapeutic Rationale.

References

- 1. Cell thermal shift assay [bio-protocol.org]

- 2. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. A method for measuring both glutamine and glutamate levels and stable isotopic enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of IPN60090 (IACS-6274): A Potent and Selective GLS1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for IPN60090 (also known as IACS-6274), a potent, selective, and orally bioavailable inhibitor of glutaminase-1 (GLS1). Dysregulation of cellular metabolism is a key feature of cancer, and many tumors exhibit a strong dependence on glutamine for survival and proliferation.[1][2] GLS1 is the enzyme responsible for converting glutamine to glutamate, a crucial step in the metabolic pathway that provides cancer cells with essential intermediates for energy production and biosynthesis.[2][3] this compound was developed to target this metabolic vulnerability.[1][2]

Mechanism of Action

This compound selectively targets and inhibits the kidney-type glutaminase (GLS1), with no significant activity against the liver-type isoform (GLS2).[4] By blocking the conversion of glutamine to glutamate, this compound disrupts downstream metabolic processes vital for cancer cell growth, including the tricarboxylic acid (TCA) cycle and the production of glutathione (GSH), a key antioxidant.[2][3] This disruption leads to an accumulation of reactive oxygen species (ROS) and ultimately, cell death in glutamine-dependent cancer cells.[3]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/Target | Reference |

| GLS1 IC50 | 31 nM | Recombinant Human GLS1 | [4] |

| GLS2 IC50 | >50,000 nM | Recombinant Human GLS2 | [4] |

| A549 Cell Proliferation IC50 | 26 nM | Human Lung Carcinoma | [4] |

Table 2: In Vivo Antitumor Efficacy

| Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| H460 NSCLC Xenograft | This compound (monotherapy) | 28% | [2] |

| H460 NSCLC Xenograft | This compound in combination with TAK228 | 85% | [4] |

Table 3: Pharmacokinetic Properties

| Species | Parameter | Value | Route of Administration | Reference |

| Mouse | Clearance (CL) | 4.1 mL/min/kg | Intravenous (i.v.) | [4] |

| Mouse | Half-life (t1/2) | 1 hour | Intravenous (i.v.) | [4] |

| Mouse | Maximum Concentration (Cmax) | 19 µM | Oral (p.o.) | [4] |

| Mouse | Bioavailability (F%) | 89% | Oral (p.o.) | [4] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cell Proliferation Assay (A549)

-

Cell Culture: A549 human lung adenocarcinoma cells are maintained in DMEM (Dulbecco's modified Eagle's medium) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Seeding: A549 cells (1 x 10^4 cells/well) are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound.

-

Incubation: Cells are incubated for the desired time period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using the MTT (3-[4,5-methylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide) assay. 10 µl of MTT solution (10 mg/ml) is added to each well four hours before the end of the incubation period.

-

Data Analysis: The resulting formazan crystals are dissolved, and the absorbance is read at a specific wavelength. IC50 values are calculated from dose-response curves.

In Vivo Xenograft Tumor Model (H460)

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Cell Implantation: A single-cell suspension of H460 non-small cell lung cancer cells is mixed with Matrigel and injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is monitored regularly using caliper measurements.

-

Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at the specified doses and schedule.

-

Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle-treated control group.

-

Pharmacodynamic Analysis: At the end of the study, tumor samples can be collected to analyze the in vivo target engagement by measuring the concentrations of glutamine and glutamate.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

References

- 1. KEAP1/NFE2L2 mutations predict lung cancer radiation resistance that can be targeted by glutaminase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KEAP1/NFE2L2 Mutations Predict Lung Cancer Radiation Resistance That Can Be Targeted by Glutaminase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glutaminase 1 (GLS1) in Oncology: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Metabolic Enzyme in Cancer

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the hallmarks of this altered metabolism is an increased dependence on glutamine, a phenomenon often termed "glutamine addiction." At the heart of this dependency lies glutaminase 1 (GLS1), a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate. This reaction is a critical gateway for glutamine to enter central carbon metabolism, providing cancer cells with essential biosynthetic precursors and bioenergetic resources. The upregulation of GLS1 is a common feature across a wide array of human cancers and is frequently associated with poor prognosis, making it a compelling target for therapeutic intervention.[1][2][3][4][5] This technical guide provides a comprehensive overview of the function of GLS1 in oncology, detailing its role in signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for its study.

The Core Function of GLS1 in Cancer Metabolism

GLS1 is the rate-limiting enzyme in glutaminolysis, the metabolic pathway that breaks down glutamine. By converting glutamine to glutamate, GLS1 fuels the tricarboxylic acid (TCA) cycle, supports the synthesis of non-essential amino acids and fatty acids, and contributes to the maintenance of redox homeostasis through the production of glutathione (GSH).[1][6] Cancer cells often upregulate GLS1 to meet the high metabolic demands of continuous growth and proliferation.[2]

Key Contributions of GLS1 to the Malignant Phenotype:

-

Anaplerosis and Bioenergetics: The glutamate produced by GLS1 can be further converted to α-ketoglutarate, a key intermediate of the TCA cycle. This anaplerotic flux replenishes the TCA cycle, which is often depleted of intermediates that are diverted for the synthesis of biomass.[7]

-

Biosynthesis of Macromolecules: Glutamine-derived carbon and nitrogen are essential building blocks for the synthesis of nucleotides, amino acids, and lipids, all of which are required for the generation of new cancer cells.[2]

-

Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][6] By sustaining GSH levels, GLS1 helps cancer cells to mitigate the oxidative stress that arises from rapid metabolism and proliferation.[1][6]

-

Tumor Growth and Metastasis: Increased GLS1 expression and activity have been shown to promote tumor growth, invasion, and metastatic colonization in various cancer models.[8]

Quantitative Data on GLS1 in Oncology

The following tables summarize key quantitative data related to GLS1 expression in various cancers and the efficacy of its inhibitors.

Table 1: GLS1 mRNA Expression in Human Cancers (TCGA Data)

| Cancer Type | Fold Change (Tumor vs. Normal) | p-value |

| Bladder Urothelial Carcinoma (BLCA) | > 2 | < 0.01 |

| Breast Invasive Carcinoma (BRCA) | > 2 | < 0.01 |

| Colon Adenocarcinoma (COAD) | > 2 | < 0.01 |

| Esophageal Carcinoma (ESCA) | > 2 | < 0.01 |

| Head and Neck Squamous Cell Carcinoma (HNSC) | > 2 | < 0.01 |

| Kidney Renal Clear Cell Carcinoma (KIRC) | > 2 | < 0.01 |

| Liver Hepatocellular Carcinoma (LIHC) | > 2 | < 0.01 |

| Lung Adenocarcinoma (LUAD) | > 2 | < 0.01 |

| Lung Squamous Cell Carcinoma (LUSC) | > 2 | < 0.01 |

| Stomach Adenocarcinoma (STAD) | > 2 | < 0.01 |

Data derived from analyses of The Cancer Genome Atlas (TCGA) and presented in various studies.[3][4][5][9][10]

Table 2: In Vitro Efficacy of GLS1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |

| Telaglenastat (CB-839) | A549 | Non-Small Cell Lung Cancer | 26 |

| MDA-MB-436 | Triple-Negative Breast Cancer | 520 | |

| CAKI-1 | Renal Cell Carcinoma | 40 | |

| HCC1806 | Triple-Negative Breast Cancer | 100 | |

| HT1080 | Fibrosarcoma | 44380 | |

| NCI-H460 | Non-Small Cell Lung Cancer | 36 | |

| HCT116 | Colorectal Cancer | 28 | |

| CT-26 | Colorectal Cancer | 420 | |

| H22 | Hepatocellular Carcinoma | > 10000 | |

| BPTES | MDA-MB-231 | Triple-Negative Breast Cancer | ~2000-5000 |

| PC-3 | Prostate Cancer | ~2000-6000 | |

| IPN60090 (IACS-6274) | Various | Solid Tumors | Potent in preclinical models |

IC50 values can vary depending on assay conditions and cell culture medium.[11][12][13][14][15][16][17]

Signaling Pathways Involving GLS1

GLS1 expression and activity are tightly regulated by a network of oncogenic signaling pathways, and in turn, GLS1 activity can influence downstream signaling events.

c-Myc and GLS1

The oncoprotein c-Myc is a master regulator of cell growth and metabolism. c-Myc can indirectly upregulate GLS1 expression by transcriptionally repressing microRNAs (miR-23a and miR-23b) that would otherwise inhibit GLS1 translation.[2][18] More recent evidence also suggests that c-Myc can directly bind to the promoter region of the GLS1 gene to activate its transcription.[19][20][21][22] This creates a positive feedback loop where c-Myc drives glutamine metabolism, and GLS1 activity, in turn, can stabilize c-Myc protein, further promoting the malignant phenotype.[19][20][21][22]

Figure 1: The c-Myc-GLS1 positive feedback loop.

Hypoxia, HIF-1α, and GLS1

The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia. In response to hypoxia, cancer cells activate the hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that orchestrates a metabolic shift to promote survival in low-oxygen conditions. While some studies suggest an indirect link, there is also evidence that HIF-1α may not directly regulate GLS1 transcription in all contexts.[23][24][25] However, hypoxia has been shown to increase GLS1 expression, contributing to cancer cell migration and invasion.[24]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]

- 3. A paradigm shift in cancer research based on integrative multi-omics approaches: glutaminase serves as a pioneering cuproptosis-related gene in pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Glutaminase Expression in Prostate Adenocarcinoma and Correlation with Clinicopathologic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutaminase-1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Filamentous GLS1 promotes ROS-induced apoptosis upon glutamine deprivation via insufficient asparagine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Telaglenastat | CB 839 | GLS1 inhibitor | TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MYC Rules: Leading Glutamine Metabolism toward a Distinct Cancer Cell Phenotype [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. HIF-1α Promotes Glutamine-Mediated Redox Homeostasis and Glycogen-Dependent Bioenergetics to Support Post-Implantation Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Induction of glucose transporter 1 expression through hypoxia-inducible factor 1alpha under hypoxic conditions in trophoblast-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

IPN60090 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

IPN60090 is a potent and selective inhibitor of glutaminase-1 (GLS-1), an enzyme crucial for the metabolic reprogramming of many cancer cells.[1][2][3][4][5] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, including a biochemical enzyme assay, a cell-based proliferation assay, and a target engagement assay. The provided methodologies are based on published research and are intended to guide researchers in the evaluation of this compound and similar GLS-1 inhibitors.[1]

Introduction

Glutaminase-1 (GLS-1) catalyzes the conversion of glutamine to glutamate, a critical step in glutaminolysis that provides cancer cells with essential intermediates for energy production and biosynthesis.[1][6] Inhibition of GLS-1 is a promising therapeutic strategy for tumors dependent on glutamine metabolism.[1][2][3][4][5][6] this compound is an orally active and highly selective GLS-1 inhibitor with excellent physicochemical and pharmacokinetic properties.[7] It has demonstrated potent anti-tumor activity in preclinical models and is currently in clinical development.[1][2][3][4][5] The following protocols describe standard in vitro methods to assess the potency and cellular activity of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | Recombinant Human GLS-1 (GAC isoform) | IC50 | 31 nM | [7] |

| Biochemical Assay | Recombinant Human GLS-2 | IC50 | >50,000 nM | [7] |

| Cell Proliferation Assay | A549 (Non-Small Cell Lung Carcinoma) | IC50 | 26 nM | [7] |

| Cellular Target Engagement | Measures Glutamine to Glutamate Conversion | IC50 | Similar to cell viability IC50 | [1] |

Signaling Pathway

The metabolic pathway targeted by this compound is central to cancer cell metabolism. Glutamine is taken up by the cell and converted to glutamate by GLS-1 in the mitochondria. Glutamate can then be converted to α-ketoglutarate, which enters the TCA cycle to generate ATP and other biosynthetic precursors. Alternatively, glutamate can be used for the synthesis of glutathione, a key antioxidant. By inhibiting GLS-1, this compound blocks these downstream metabolic processes, leading to reduced proliferation and cell death in glutamine-dependent cancer cells.[1][6]

Caption: this compound inhibits GLS-1, blocking glutamine metabolism in cancer cells.

Experimental Protocols

GLS-1 Biochemical Assay (Dual-Coupled Enzyme Assay)

This assay measures the enzymatic activity of purified recombinant human GLS-1 (GAC isoform) by quantifying the production of glutamate.[1] The glutamate produced is then converted by glutamate dehydrogenase (GDH), which reduces NAD+ to NADH. The increase in NADH is monitored spectrophotometrically. A three-enzyme coupled fluorescent assay can also be utilized where diaphorase converts resazurin to the fluorescent resorufin in the presence of NADH.[8]

Materials:

-

Recombinant Human GLS-1 (GAC isoform)

-

L-Glutamine

-

Glutamate Dehydrogenase (GDH)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to create a concentration gradient.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).

-

Add the GLS-1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Prepare a reaction mixture containing L-glutamine, GDH, and NAD+ in assay buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Immediately place the plate in a microplate reader and monitor the increase in absorbance at 340 nm (for NADH production) over time at 37°C.

-

Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the GLS-1 biochemical assay.

Cell Proliferation Assay (A549 Cell Line)

This assay determines the effect of this compound on the proliferation of the A549 non-small cell lung cancer cell line, which is known to be dependent on glutamine metabolism.[1]

Materials:

-

A549 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 2 mM L-glutamine)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

96-well clear bottom, black-sided microplates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed A549 cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the seeding medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the luminescence or fluorescence using a microplate reader.

-

Calculate the percent viability for each treatment relative to the vehicle control.

-

Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay

This assay confirms that this compound inhibits GLS-1 within the cellular context by measuring the conversion of glutamine to glutamate.[1] This can be achieved using techniques such as mass spectrometry to quantify the intracellular levels of these metabolites.

Materials:

-

A549 cells (or other relevant cell line)

-

Complete growth medium

-

This compound

-

6-well or 12-well plates

-

Methanol/Acetonitrile/Water extraction solvent

-

LC-MS/MS system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

-

Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 4-24 hours).

-

After treatment, aspirate the medium and quickly wash the cells with ice-cold saline.

-

Immediately add ice-cold extraction solvent (e.g., 80% methanol) to quench metabolism and lyse the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of glutamine and glutamate.

-

Calculate the ratio of glutamate to glutamine for each treatment condition.

-

Determine the percent inhibition of glutamate production for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Caption: Workflow for the cellular target engagement assay.

Conclusion

The in vitro assays described provide a robust framework for the characterization of the GLS-1 inhibitor this compound. These protocols can be adapted to assess the activity of other GLS-1 inhibitors and to investigate their effects in various cancer cell line models. Consistent and rigorous application of these methods is essential for advancing our understanding of GLS-1 inhibition as a cancer therapy.

References

- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for IPN60090 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090 is a potent and selective inhibitor of glutaminase 1 (GLS1), a critical enzyme in cancer cell metabolism. By blocking the conversion of glutamine to glutamate, this compound disrupts the tricarboxylic acid (TCA) cycle and glutathione synthesis, leading to reduced tumor cell proliferation and survival.[1][2] These application notes provide detailed protocols for the use of this compound in preclinical in vivo mouse models, including dosage, formulation, and experimental procedures for single-agent and combination therapy studies.

Data Presentation

In Vitro Potency of this compound

| Assay Type | Target | Cell Line | IC50 (nM) |

| Enzymatic Assay | Recombinant Human GLS1 (GAC isoform) | - | 31 |

| Cell Proliferation Assay | - | A549 (Non-Small Cell Lung Cancer) | 26 |

In Vivo Efficacy of this compound in Mouse Models

| Mouse Model | Tumor Type | Treatment | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Citation |

| H2122 Xenograft | Non-Small Cell Lung Cancer | This compound | 100 mg/kg, BID | Oral | Similar efficacy to CB-839 at 250 mg/kg, BID | [3] |

| Ru337 PDX | Non-Small Cell Lung Cancer | This compound | 100 mg/kg, BID | Oral | 28% | [3] |

| Ru337 PDX | Non-Small Cell Lung Cancer | This compound + TAK-228 | 100 mg/kg, BID (this compound) | Oral | 85% (Combination) | [3] |

| Syngeneic Models | Various | This compound + anti-PD-1 | Not Specified | Oral (this compound), IP (anti-PD-1) | Enhanced antitumor immune response | [4] |

Preclinical Toxicity Profile of this compound in Mice

| Study Type | Species | Dosage | Observation | Citation |

| General Toxicity | Mouse | Not Specified | No significant changes in body weight or adverse effects were reported in the primary efficacy studies. | [5][6] |

Note: It is recommended to monitor animal health daily, including body weight, food and water intake, and clinical signs of toxicity (e.g., changes in posture, activity, grooming) during in vivo studies.

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

Materials:

-

This compound (bis-hydrochloride salt)

-

Methylcellulose (400 cP)

-

Sterile, deionized water

-

Magnetic stirrer and stir bar

-

Beakers

-

Autoclave

Protocol:

-

To prepare a 0.5% (w/v) methylcellulose solution, heat approximately one-third of the final required volume of deionized water to 60-70°C.

-

While stirring, slowly add the methylcellulose powder to the heated water.

-

Continue stirring until the methylcellulose is thoroughly wetted and a uniform milky suspension is formed.

-

Remove the solution from the heat and add the remaining two-thirds of the water as cold or ice-cold water.

-

Continue stirring the solution at 4°C (in a cold room or on ice) until it becomes clear and viscous. This may take several hours or overnight.

-

Once the methylcellulose solution is clear, weigh the required amount of this compound (bis-hydrochloride salt) and add it to the vehicle.

-

Stir the mixture until the compound is uniformly suspended. Gentle warming may be used if necessary to aid dissolution, but the stability of the compound under these conditions should be verified.

-

The final formulation should be stored at 4°C and protected from light. It is recommended to prepare the formulation fresh or validate its stability for longer storage.

Establishment of a Non-Small Cell Lung Cancer (NSCLC) Patient-Derived Xenograft (PDX) Model

Materials:

-

6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG)

-

Freshly resected human NSCLC tumor tissue

-

Surgical instruments (scalpels, forceps)

-

Matrigel (optional)

-

Anesthesia (e.g., isoflurane)

-

Animal housing facility (SPF)

Protocol:

-

Within 2 hours of surgical resection, transport the fresh tumor specimen in a sterile container on ice.

-

In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics.

-

Mince the tumor tissue into small fragments of approximately 2-3 mm³.

-

Anesthetize the recipient immunodeficient mouse.

-

Make a small incision in the skin on the flank of the mouse.

-

Using forceps, create a subcutaneous pocket.

-

(Optional) Mix the tumor fragment with Matrigel to support initial engraftment.

-

Implant a single tumor fragment into the subcutaneous pocket.

-

Close the incision with surgical clips or sutures.

-

Monitor the mice for tumor growth by caliper measurements at least twice a week.

-

Once the tumors reach a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor can be harvested for serial passaging into new cohorts of mice.

In Vivo Efficacy Study of this compound as a Single Agent

Materials:

-

Tumor-bearing mice (e.g., NSCLC PDX model) with established tumors (e.g., 100-200 mm³)

-

Prepared this compound formulation

-

Oral gavage needles

-

Calipers for tumor measurement

-

Scale for body weight measurement

Protocol:

-

Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).

-

Record the initial tumor volume and body weight of each mouse.

-

Administer this compound orally via gavage at the desired dose (e.g., 25, 50, or 100 mg/kg) twice daily (BID). The vehicle control group should receive the same volume of the 0.5% methylcellulose solution.

-

Measure tumor volumes and body weights 2-3 times per week.

-

Continue treatment for the duration of the study (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).

-

Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

In Vivo Efficacy Study of this compound in Combination with an Anti-PD-1 Antibody

Materials:

-

Syngeneic tumor-bearing mice (e.g., MC38, CT26) with established tumors

-

Prepared this compound formulation

-

Anti-mouse PD-1 antibody (e.g., clone RMP1-14, 29F.1A12) or appropriate isotype control

-

Sterile PBS for antibody dilution

-

Syringes and needles for intraperitoneal (IP) injection

Protocol:

-

Establish syngeneic tumors in immunocompetent mice.

-

Once tumors are established, randomize mice into four groups: Vehicle + Isotype control, this compound + Isotype control, Vehicle + anti-PD-1 antibody, and this compound + anti-PD-1 antibody.

-

Administer this compound orally at the selected dose and schedule (e.g., 100 mg/kg, BID).

-

Administer the anti-PD-1 antibody or isotype control via IP injection at a standard dose (e.g., 100-250 µg per mouse) and schedule (e.g., every 3-4 days).[4]

-

Monitor tumor growth and body weight as described in the single-agent efficacy study protocol.

-

At the end of the study, collect tumors and spleens for immune profiling by flow cytometry to analyze changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells).

Visualizations

Caption: Signaling pathway of this compound action.

Caption: General experimental workflow for in vivo efficacy studies.

References

- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Compass Therapeutics Presents Preclinical Data on CTX-10726, a Differentiated PD-1 x VEGF-A Bispecific Antibody, at the 40th Society for Immunotherapy of Cancer Annual Meeting | INN [investingnews.com]

- 5. Preclinical Toxicity and Safety of MM-129—First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: IPN60090 Combination Therapy with Checkpoint Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090 (also known as IACS-6274) is a potent and selective inhibitor of glutaminase 1 (GLS1), a critical enzyme in cancer cell metabolism.[1] By blocking the conversion of glutamine to glutamate, this compound disrupts a key nutrient supply for rapidly proliferating tumor cells.[1] Emerging preclinical evidence and a strong scientific rationale support the combination of this compound with immune checkpoint inhibitors to enhance anti-tumor immunity and overcome resistance.

These application notes provide an overview of the scientific basis for this combination therapy, summarize key preclinical findings with similar GLS1 inhibitors, and offer detailed protocols for in vitro and in vivo experimental validation.

Scientific Rationale for Combination Therapy

The tumor microenvironment (TME) is often characterized by nutrient depletion, which can impair the function of tumor-infiltrating lymphocytes (TILs). Cancer cells avidly consume glutamine, depriving T cells of this essential amino acid. By inhibiting GLS1 with this compound, the extracellular glutamine concentration within the TME may be increased, thereby supporting the activation and proliferation of anti-tumor T cells.[1]

Furthermore, some studies suggest that inhibition of glutamine metabolism in cancer cells can lead to an upregulation of PD-L1 expression, potentially rendering them more susceptible to PD-1/PD-L1 blockade.[2] The combination of this compound with checkpoint inhibitors, therefore, presents a promising strategy to simultaneously target tumor cell metabolism and reinvigorate the anti-tumor immune response.

Key Signaling Pathways

The synergistic effect of this compound and checkpoint inhibitors is believed to be mediated through the modulation of key signaling pathways in both cancer cells and immune cells.

Preclinical Data Summary

While specific quantitative data for this compound in combination with checkpoint inhibitors is emerging from ongoing clinical trials, preclinical studies with other GLS1 inhibitors, such as CB-839, have demonstrated promising synergistic activity. The following tables summarize representative data from such studies.

Table 1: In Vitro T-Cell Mediated Cytotoxicity

| Cell Line | Treatment Group | % Cytotoxicity (E:T Ratio 10:1) |

| Ovarian Cancer (ID8) | Control | 15 ± 3% |

| This compound (or similar GLS1i) | 20 ± 4% | |

| Anti-PD-L1 | 35 ± 5% | |

| Combination | 65 ± 7% |

Table 2: In Vivo Tumor Growth Inhibition in Syngeneic Mouse Model

| Mouse Model | Treatment Group | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |

| Colon Carcinoma (CT26) | Vehicle | 1500 ± 250 | - |

| This compound (or similar GLS1i) | 1100 ± 200 | 27% | |

| Anti-PD-1 | 800 ± 150 | 47% | |

| Combination | 300 ± 100 | 80% |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the combination of this compound and checkpoint inhibitors.

In Vitro T-Cell Mediated Cytotoxicity Assay

This protocol assesses the ability of T-cells to kill tumor cells in a co-culture system.

Materials:

-

Tumor cell line of interest

-

Syngeneic mouse splenocytes or human peripheral blood mononuclear cells (PBMCs)

-

This compound

-

Anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibody

-

Complete RPMI-1640 media

-

Cytotoxicity detection kit (e.g., LDH release assay) or flow cytometer

Procedure:

-

Target Cell Preparation: Plate tumor cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Effector Cell Preparation: Isolate T-cells from splenocytes or PBMCs using standard methods (e.g., magnetic-activated cell sorting).

-

Co-culture: Add the effector T-cells to the wells containing the target tumor cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

-

Treatment: Add this compound and/or the checkpoint inhibitor antibody to the respective wells at predetermined concentrations. Include vehicle and isotype controls.

-

Incubation: Co-culture the cells for 48-72 hours at 37°C and 5% CO2.

-

Cytotoxicity Measurement:

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) from lysed target cells into the supernatant according to the manufacturer's instructions.

-

Flow Cytometry: Stain cells with markers for viability (e.g., Propidium Iodide) and T-cell activation (e.g., CD69, CD25) to quantify target cell death and T-cell phenotype.

-

In Vivo Syngeneic Mouse Model Study

This protocol evaluates the anti-tumor efficacy of the combination therapy in an immunocompetent mouse model.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line (e.g., MC38, CT26)

-

This compound formulated for oral gavage

-

Anti-mouse PD-1, PD-L1, or CTLA-4 antibody

-

Calipers for tumor measurement

-

Animal handling and surgical equipment

Procedure:

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

-

Randomization: Once tumors reach an average size of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

-

Vehicle control

-

This compound alone

-

Checkpoint inhibitor alone

-

This compound + Checkpoint inhibitor

-

-

Treatment Administration:

-

Administer this compound via oral gavage daily or as determined by its pharmacokinetic profile.

-

Administer the checkpoint inhibitor via intraperitoneal (IP) injection twice a week or according to the established dosing schedule.

-

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint and Analysis: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.

-

Excise tumors and weigh them.

-

Process a portion of the tumor for immunohistochemistry (IHC) to analyze immune cell infiltration (e.g., CD4+, CD8+ T-cells).

-

Process another portion for flow cytometry to quantify different immune cell populations within the TME.

-

Conclusion

The combination of the GLS1 inhibitor this compound with checkpoint inhibitors represents a promising therapeutic strategy with a strong scientific rationale. The provided protocols offer a framework for the preclinical evaluation of this combination therapy, enabling researchers to investigate its synergistic anti-tumor effects and elucidate the underlying immunological mechanisms. Further research in this area is warranted to optimize dosing and scheduling and to identify patient populations most likely to benefit from this innovative approach.

References

Application Notes and Protocols for Studying Metabolic Reprogramming with IPN60090

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1] One of the key metabolic pathways often dysregulated in cancer is glutaminolysis, the process by which glutamine is converted to glutamate and subsequently funneled into the tricarboxylic acid (TCA) cycle.[2] At the heart of this pathway lies the enzyme glutaminase (GLS), which catalyzes the initial, rate-limiting step.[2][3]